molecular formula C6H4ClN3 B113337 3-Amino-6-chloropyridine-2-carbonitrile CAS No. 95095-84-4

3-Amino-6-chloropyridine-2-carbonitrile

Cat. No.: B113337
CAS No.: 95095-84-4
M. Wt: 153.57 g/mol
InChI Key: GGQNLFCQZACXET-UHFFFAOYSA-N
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Description

3-Amino-6-chloropyridine-2-carbonitrile is a chemical compound with the molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol . It is a pyridine derivative, characterized by the presence of an amino group at the 3-position, a chlorine atom at the 6-position, and a nitrile group at the 2-position. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloropyridine-2-carbonitrile typically involves the reaction of 2,6-dichloropyridine with sodium cyanide and ammonia under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the amino and nitrile groups .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process involves continuous monitoring and control to ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloropyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines .

Scientific Research Applications

Synthesis Methodology

The synthesis often employs methods such as nucleophilic substitution or condensation reactions involving chlorinated pyridine derivatives. For example, a notable synthesis method utilizes 3,6-dichloropyridazine with ammonia in an appropriate solvent at elevated temperatures, yielding 3-amino-6-chloropyridine derivatives with high purity and yield .

Pharmaceutical Applications

The pharmaceutical industry has recognized 3-amino-6-chloropyridine-2-carbonitrile for its role as an intermediate in drug development. It serves as a precursor for various biologically active compounds.

Case Studies

  • Antiviral Agents : Research indicates that derivatives of this compound exhibit antiviral properties, making them candidates for further development against viral infections .
  • Central Nervous System Activity : Pyridine derivatives, including this compound, have shown promise in modulating activities in the central nervous system, highlighting their potential in treating neurological disorders .

Applications in Organic Synthesis

This compound is also utilized as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical transformations.

Key Transformations

  • Amination Reactions : The compound can undergo Chan-Lam amination reactions, which are crucial for constructing amine functionalities in complex organic molecules .
  • Cocrystallization : It has been explored for use in cocrystallization processes that enhance the solubility and bioavailability of pharmaceutical compounds .

Data Table: Applications Overview

Application AreaDescriptionExample Use Case
PharmaceuticalIntermediate for drug synthesisAntiviral agents, CNS-active compounds
Organic SynthesisBuilding block for chemical transformationsChan-Lam amination reactions
CocrystallizationEnhancing solubility and stability of drugsFormulations improving drug delivery

Mechanism of Action

The mechanism of action of 3-Amino-6-chloropyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-chloropyridine-2-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .

Biological Activity

3-Amino-6-chloropyridine-2-carbonitrile (CAS No. 95095-84-4) is a pyridine derivative that has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides an overview of the synthesis, biological activity, and research findings related to this compound.

Chemical Structure and Properties

This compound has the molecular formula C6H4ClN3C_6H_4ClN_3 and a molecular weight of 153.57 g/mol. Its structure features an amino group and a cyano group attached to the pyridine ring, which are critical for its biological activity.

Synthesis of this compound

The synthesis of this compound often involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the reaction of 3-chloro-2-cyanopyridine with ammonia or amines under specific conditions to introduce the amino group.

Antimicrobial Activity

Research indicates that compounds in the pyridine family, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyridine derivatives against several bacterial strains using disc diffusion and broth microdilution methods. The results showed that compounds similar to this compound demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Activity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Pseudomonas aeruginosaModerate
Candida albicansHigh

The presence of the chlorine atom in the structure is believed to enhance its antibacterial efficacy by disrupting bacterial cell membranes or interfering with metabolic pathways .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains. For instance, studies have indicated effective inhibition against Candida species, highlighting its potential as a therapeutic agent in treating fungal infections .

Anticancer Activity

Recent investigations have also explored the anticancer potential of this compound. In vitro studies demonstrated that derivatives of chloropyridine compounds exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may have similar effects. The mechanism is thought to involve apoptosis induction in cancer cells, although further research is needed to elucidate specific pathways .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in 2020 evaluated a series of pyridine derivatives for their antimicrobial properties. Among these, compounds structurally related to this compound exhibited promising antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Cytotoxicity Assays : A recent study assessed the cytotoxic effects of various chlorinated pyridine derivatives on human cancer cell lines. Results indicated that some derivatives could inhibit cell proliferation effectively at concentrations as low as 10 µM, suggesting a potential role in cancer therapy .

Properties

IUPAC Name

3-amino-6-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQNLFCQZACXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343862
Record name 3-amino-6-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95095-84-4
Record name 3-amino-6-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,6-dichloro-3-nitropyridine(4.8 g, 26.15 mmol) in MeOH (60 mL) and concentrated HCl (25 mL) was slowly added iron powder (5.12 g, 91.53 mmol). After the completion of addition, the mixture was refluxed for 45 minutes and poured into 700 mL of H2O. Filtration of the resulting slurry gave a dull yellow solid. The filtrate was made basic with concentrated NH4OH, the resulting slurry was filtered and both the solid and the filtrates were extracted with ether. The combined extracts were dried (MgSO4) and evaporated to give the title compound as a creamy solid (2.8 g, 58%): mp 162-165° C. which was used in next step without further purification.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
5.12 g
Type
catalyst
Reaction Step Six
Yield
58%

Synthesis routes and methods II

Procedure details

To a suspension of 6-chloro-3-nitro-pyridine-2-carbonitrile (5.5 g, 30 mmol) in water (100 ml), was added acetic acid (5.4 ml, 90 mmol). The mixture was stirred at room temperature for 20 minutes. Then, Na2S2O4 (20 g, 86%, 90 mmol) was added slowly. The reaction mixture was stirred at room temperature for another 2 hours. The precipitate was filtered off and washed with cold water (2×10 ml). The precipitate was dried over P2O5 yielding the title compound as a yellowish solid (3.7 g, yield: 80%) which was characterised as follows:
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
80%

Synthesis routes and methods III

Procedure details

Added 4 g (21.8 mmol) of 2-cyano-3-nitro-6-chloropyridine into concentrated hydrochloric acid (15.00 mL) and ethanol (45.00 mL), then the solution was stirred thoroughly. 4.27 g (76.3 mmol) of reduced iron powder was added in batches to the mixture under a speed that maintained a slight boiling in the flask. The mixture was heated under reflux for 30 min, poured into ice-water (650 mL), stirred, and filtered. Sufficient aether was added to the filter cake and the mixture was stirred thoroughly and filtered. The filtrate was dried with anhydrous magnesium sulfate. The filtrate was adjusted to alkaline with concentrated ammonia first, then filtered and extracted with ether for 3 times. The combined solution of the organic phase and ether solution was dried with anhydrous magnesium sulfate before combined, and then filtered and evaporated under reduced pressure to yield 2.92 g of yellow solid product with a recovery rate of 87.42%.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
reduced iron
Quantity
4.27 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
650 mL
Type
reactant
Reaction Step Three

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